molecular formula C10H12FN3O2S2 B4670349 N-allyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide

N-allyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide

Cat. No. B4670349
M. Wt: 289.4 g/mol
InChI Key: KPFYZHOEPMCMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide, commonly known as AF-16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AF-16 is a derivative of sulfonylhydrazine, which is a class of compounds known for their diverse biological activities, including antitumor, anticonvulsant, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of AF-16 is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. AF-16 also inhibits the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. AF-16 has also been shown to have anticonvulsant activity by modulating the activity of GABA receptors.
Biochemical and Physiological Effects:
AF-16 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and matrix metalloproteinases. AF-16 has also been shown to modulate the activity of GABA receptors. In preclinical models, AF-16 has been shown to exhibit antitumor, anticonvulsant, and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

AF-16 has several advantages for lab experiments. It is relatively easy to synthesize and yields high purity AF-16. AF-16 has also been shown to exhibit potent antitumor activity against a variety of cancer cell lines. However, there are also limitations to using AF-16 in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on AF-16. Further studies are needed to fully understand its mechanism of action and potential clinical applications. AF-16 could be further studied as a potential therapeutic agent for cancer, epilepsy, and inflammatory disorders. Additionally, AF-16 could be modified to improve its pharmacokinetic properties and reduce potential toxicity. Overall, AF-16 has significant potential as a therapeutic agent, and further research is needed to fully understand its potential applications.

Scientific Research Applications

AF-16 has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to have anticonvulsant and anti-inflammatory properties. AF-16 has been studied extensively in preclinical models, and its potential therapeutic applications are promising. However, further research is needed to fully understand its mechanism of action and potential clinical applications.

properties

IUPAC Name

1-[(4-fluorophenyl)sulfonylamino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2S2/c1-2-7-12-10(17)13-14-18(15,16)9-5-3-8(11)4-6-9/h2-6,14H,1,7H2,(H2,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFYZHOEPMCMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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